((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid
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Overview
Description
((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid: is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-1-Methyl-pyrrolidine with bromoacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of immobilized catalysts and automated systems can also help in scaling up the production while maintaining the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound has potential applications in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its structural features allow it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the material science industry, the compound can be used in the synthesis of polymers or other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism by which ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it may function as a receptor agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid: The enantiomer of the compound, which may exhibit different biological activities due to its different stereochemistry.
Pyrrolidine-3-carboxylic acid: A structurally similar compound with a carboxylic acid group at the 3-position of the pyrrolidine ring.
N-Methylpyrrolidine: A related compound lacking the carboxylic acid group, which may have different chemical and biological properties.
Uniqueness: ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are important in various scientific and industrial applications.
Biological Activity
((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring, which contributes to its stereochemical properties and biological interactions. The chirality at the nitrogen atom is significant for its biological activity, as enantiomers can exhibit different pharmacological effects.
The mechanism of action of this compound involves its role as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction influences various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases. The compound's ability to selectively target certain pathways enhances its utility in drug design.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound and related compounds. Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Organisms |
---|---|---|
This compound | 0.0039 - 0.025 | S. aureus, E. coli |
Other pyrrolidine derivatives | Varies | Various bacterial strains |
Anti-Cancer Activity
The compound has also shown promise in anti-cancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation . For example, a study indicated that the (S)-enantiomer exhibited enhanced potency compared to its (R)-counterpart in inhibiting specific mitotic kinesins, which are essential for cancer cell division .
Case Studies
- Inhibition of HSET (KIFC1) : A study reported that compounds related to this compound effectively inhibited HSET, leading to multipolar spindle formation in centrosome-amplified cancer cells. This suggests potential applications in targeting aberrant cell division in tumors .
- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of spiro derivatives containing the pyrrolidine moiety, revealing significant activity against resistant strains of bacteria such as Enterococcus faecalis and Staphylococcus aureus. These findings underscore the therapeutic potential of this class of compounds .
Properties
IUPAC Name |
2-[[(3S)-1-methylpyrrolidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-3-2-6(5-9)8-4-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYWCMMOFZAUNY-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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